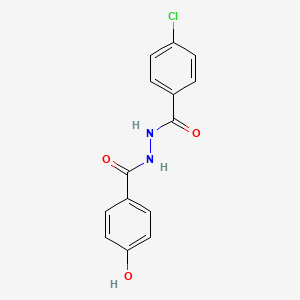

4-chloro-N'-(4-hydroxybenzoyl)benzohydrazide

Description

4-Chloro-N'-(4-hydroxybenzoyl)benzohydrazide is a hydrazide derivative featuring a 4-chlorobenzoyl group and a 4-hydroxybenzoyl substituent. These derivatives are synthesized to explore their biological activities, including antimicrobial, anti-leishmanial, and antioxidant properties, as well as their structural and physicochemical characteristics .

Properties

IUPAC Name |

N'-(4-chlorobenzoyl)-4-hydroxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c15-11-5-1-9(2-6-11)13(19)16-17-14(20)10-3-7-12(18)8-4-10/h1-8,18H,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFUPYSKZKAHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-hydroxybenzaldehyde. The reaction is usually carried out in an alcoholic solvent, such as ethanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is refluxed for several hours, resulting in the formation of the desired hydrazone compound .

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology: Investigated for its potential antibacterial, antifungal, and anticancer activities.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Substituents on the benzylidene ring significantly influence molecular geometry, hydrogen bonding, and packing. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects : Bulky groups (e.g., 3,5-dimethoxy in 7c ) reduce synthetic yields (40.76%) compared to simpler analogs .

- Crystallography: Nitro substituents (e.g., 3-NO₂) increase unit cell dimensions (a=23.257 Å) compared to methoxy analogs (a=8.103 Å), suggesting steric and electronic effects on packing .

- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 4-OH) form extensive intermolecular networks, enhancing thermal stability .

Key Observations :

- Anti-Leishmanial Activity : Methoxy substituents (IC₅₀ = 24.2 µM) slightly reduce potency compared to unsubstituted analogs .

- Antimicrobial Activity : Dichloro (4CNB) and 4-chloro (S4) derivatives exhibit enhanced activity due to increased lipophilicity and electron-withdrawing effects .

- Antioxidant Activity : Electron-donating groups (e.g., methoxy) improve radical scavenging, likely via hydrogen atom donation .

Spectroscopic and Crystallographic Insights

- FTIR : All analogs show C=O (1640–1643 cm⁻¹) and C=N (1585–1590 cm⁻¹) stretches, confirming hydrazone formation .

- ¹H NMR : Methoxy protons resonate at δ 3.92 ppm in 7c , while aromatic protons in nitro derivatives show downfield shifts due to electron withdrawal .

- Crystal Packing : Zig-zag chains in 4-hydroxy-3-methoxy derivatives are stabilized by N–H···O hydrogen bonds, whereas nitro groups induce π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.